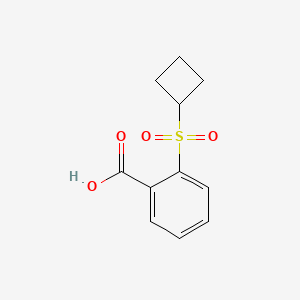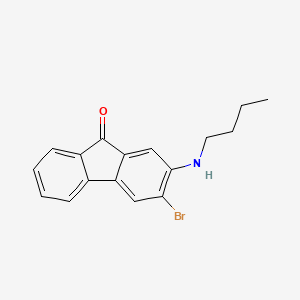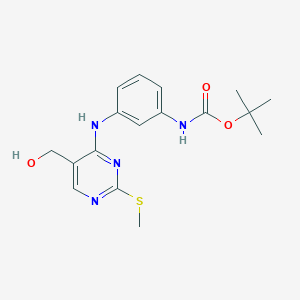![molecular formula C25H31NO8 B13989695 ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate CAS No. 62421-42-5](/img/structure/B13989695.png)
ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate typically involves multiple steps, including the formation of the isochroman and benzo[1,3]dioxole moieties, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:
Formation of Isochroman Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Benzo[1,3]dioxole Moiety: This involves the cyclization of catechol derivatives with formaldehyde or other aldehydes.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various carbamate derivatives.
科学的研究の応用
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to alter cellular responses.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate can be compared with similar compounds such as:
N-Methyl-N-ethyl-2-(3,4-methylenedioxyphenyl)ethylamine: Similar structure but different functional groups.
1,3-Benzodioxole-5-yl-2-(methylamino)ethanol: Contains a benzodioxole moiety but lacks the isochroman structure.
Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but has a simpler structure.
The uniqueness of ethyl n-methyl-n-[2-[6-(1,7,8-trimethoxyisochroman-3-yl)benzo[1,3]dioxol-5-yl]ethyl]carbamate lies in its combination of functional groups and the potential for diverse chemical and biological activities.
特性
CAS番号 |
62421-42-5 |
|---|---|
分子式 |
C25H31NO8 |
分子量 |
473.5 g/mol |
IUPAC名 |
ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate |
InChI |
InChI=1S/C25H31NO8/c1-6-31-25(27)26(2)10-9-15-11-20-21(33-14-32-20)13-17(15)19-12-16-7-8-18(28-3)23(29-4)22(16)24(30-5)34-19/h7-8,11,13,19,24H,6,9-10,12,14H2,1-5H3 |
InChIキー |
BZDWDIKHABIERS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)CCC1=CC2=C(C=C1C3CC4=C(C(O3)OC)C(=C(C=C4)OC)OC)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


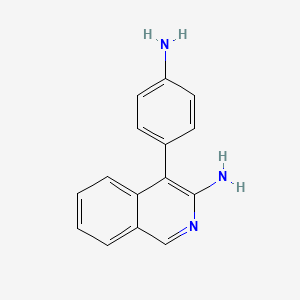

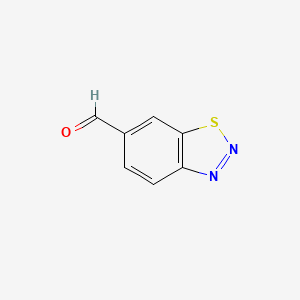
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)

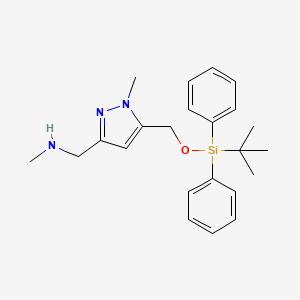

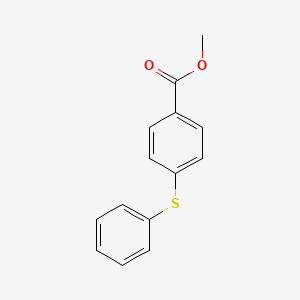
![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
